molecular formula C19H16N2O3 B4420494 methyl 2-methyl-3-oxo-5,6-diphenyl-2,3-dihydropyridazine-4-carboxylate

methyl 2-methyl-3-oxo-5,6-diphenyl-2,3-dihydropyridazine-4-carboxylate

Cat. No. B4420494
M. Wt: 320.3 g/mol
InChI Key: SRMDMSYRHKTTCX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-methyl-3-oxo-5,6-diphenyl-2,3-dihydropyridazine-4-carboxylate, also known as MDP, is a heterocyclic compound that has gained significant attention in the scientific community due to its potential applications in various fields. MDP has been extensively studied for its unique properties, including its synthesis method, mechanism of action, biochemical and physiological effects, and future directions for research.

Mechanism of Action

Methyl 2-methyl-3-oxo-5,6-diphenyl-2,3-dihydropyridazine-4-carboxylate has been shown to exhibit antitumor activity by inducing apoptosis, or programmed cell death, in cancer cells. This mechanism of action is believed to be due to the ability of this compound to inhibit the activity of the enzyme topoisomerase II, which is essential for DNA replication and cell division. By inhibiting this enzyme, this compound can induce apoptosis in cancer cells, leading to their death.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects, including antitumor activity, anti-inflammatory activity, and antioxidant activity. Additionally, this compound has been shown to have a low toxicity profile, making it a promising candidate for further study.

Advantages and Limitations for Lab Experiments

One of the main advantages of methyl 2-methyl-3-oxo-5,6-diphenyl-2,3-dihydropyridazine-4-carboxylate is its relatively simple synthesis method, which allows for easy production in a laboratory setting. Additionally, this compound has been shown to exhibit a range of interesting properties, making it a promising candidate for further study. However, one limitation of this compound is its low solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for research on methyl 2-methyl-3-oxo-5,6-diphenyl-2,3-dihydropyridazine-4-carboxylate, including its potential use as a building block in organic synthesis, its use in the development of organic semiconductors, and its potential use in cancer treatment. Additionally, further study is needed to fully understand the mechanism of action of this compound and its biochemical and physiological effects. Overall, this compound is a promising compound with a range of potential applications in various fields.

Scientific Research Applications

Methyl 2-methyl-3-oxo-5,6-diphenyl-2,3-dihydropyridazine-4-carboxylate has been studied for its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, this compound has been shown to exhibit antitumor activity, making it a potential candidate for cancer treatment. Additionally, this compound has been studied for its potential use in the development of organic semiconductors and as a building block in organic synthesis.

properties

IUPAC Name

methyl 2-methyl-3-oxo-5,6-diphenylpyridazine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O3/c1-21-18(22)16(19(23)24-2)15(13-9-5-3-6-10-13)17(20-21)14-11-7-4-8-12-14/h3-12H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRMDMSYRHKTTCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C(=C(C(=N1)C2=CC=CC=C2)C3=CC=CC=C3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

30.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47199971
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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methyl 2-methyl-3-oxo-5,6-diphenyl-2,3-dihydropyridazine-4-carboxylate

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